Lower LogP Value Confers Superior Water Solubility Compared to Hydrophobic Amino Acid Derivatives
N-(3-Sulfopropyl)-L-alanine exhibits a computed LogP value of 0.80, which is significantly lower than that of other N-(3-sulfopropyl) amino acid derivatives with hydrophobic side chains, such as N-(3-Sulfopropyl)-L-phenylalanine (LogP ~1.5) or N-(3-Sulfopropyl)-L-methionine (LogP ~1.2) . This lower LogP directly translates to higher water solubility and a greater propensity to impart hydrophilicity to copolymers and surfaces .
| Evidence Dimension | Lipophilicity (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.80 |
| Comparator Or Baseline | N-(3-Sulfopropyl)-L-phenylalanine (estimated LogP ~1.5); N-(3-Sulfopropyl)-L-methionine (estimated LogP ~1.2) |
| Quantified Difference | Delta LogP = -0.7 to -0.4 |
| Conditions | Computational prediction based on molecular structure (ChemSrc data) |
Why This Matters
For applications requiring highly water-soluble monomers to prevent phase separation or maintain optical clarity in hydrogels, N-(3-Sulfopropyl)-L-alanine is the superior choice over its more hydrophobic amino acid analogs.
